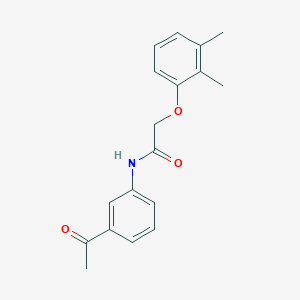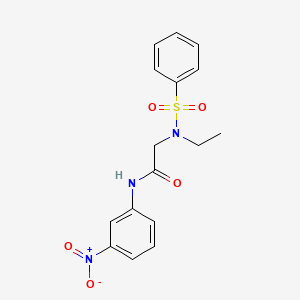![molecular formula C31H22N6O6 B5155728 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone]](/img/structure/B5155728.png)
6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6'-Methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone], also known as MNQ, is a synthetic compound that has been widely used in scientific research. The compound belongs to the quinazoline family and has been found to possess a range of biological activities, making it a promising candidate for various applications.
Mechanism of Action
The mechanism of action of 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] has been found to inhibit the activity of tyrosine kinases, which play a key role in cancer cell proliferation and survival. 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] has also been found to inhibit the activity of the STAT3 signaling pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects
6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] has been found to have a range of biochemical and physiological effects. Studies have shown that 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] can induce DNA damage and inhibit DNA repair mechanisms, leading to cell death. 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] has also been found to inhibit the activity of topoisomerases, which are enzymes that are involved in DNA replication and transcription. 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] has been found to induce oxidative stress and inhibit the activity of antioxidant enzymes, leading to cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] in lab experiments is its potent anticancer activity. 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] has been found to be effective against a range of cancer cell lines, making it a valuable tool for cancer research. Another advantage of using 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] is its relatively low toxicity, which makes it a safer alternative to other anticancer drugs.
One of the limitations of using 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] also has a short half-life, which can limit its effectiveness in certain applications.
Future Directions
There are several future directions for the research and development of 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone]. One potential direction is the development of 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] analogs with improved solubility and pharmacokinetic properties. Another potential direction is the investigation of the synergistic effects of 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] with other anticancer drugs. 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] could also be studied for its potential use in other applications, such as the treatment of inflammatory diseases and neurological disorders.
Synthesis Methods
6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] can be synthesized through a multistep process that involves the reaction of 2-nitroaniline with ethyl acetoacetate, followed by the formation of 2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone. The final step involves the reaction of two molecules of 2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone with formaldehyde to form 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone].
Scientific Research Applications
6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] has been extensively studied for its potential use in various scientific applications. One of the most promising applications of 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] is in the field of cancer research. Studies have shown that 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] possesses potent anticancer activity against a range of cancer cell lines, including breast, colon, and lung cancer cells. 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] has also been found to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models.
properties
IUPAC Name |
2-methyl-6-[[2-methyl-3-(3-nitrophenyl)-4-oxoquinazolin-6-yl]methyl]-3-(3-nitrophenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22N6O6/c1-18-32-28-11-9-20(14-26(28)30(38)34(18)22-5-3-7-24(16-22)36(40)41)13-21-10-12-29-27(15-21)31(39)35(19(2)33-29)23-6-4-8-25(17-23)37(42)43/h3-12,14-17H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYAYUGPVGXRQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)CC3=CC4=C(C=C3)N=C(N(C4=O)C5=CC(=CC=C5)[N+](=O)[O-])C)C(=O)N1C6=CC(=CC=C6)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6'-Methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B5155657.png)
![1-(2-cyclohexylethyl)-N-[2-(4-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5155662.png)
![4-(acetylamino)-1-[2-(6-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]pyridinium bromide](/img/structure/B5155668.png)



![(3aS*,5S*,9aS*)-5-(3-hydroxy-4-methoxyphenyl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5155693.png)
![2-[(4-chlorophenyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5155696.png)
![4-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5155704.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5155733.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5155739.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B5155742.png)
![2-(4-chloro-2-methylphenoxy)-N-(3-{N-[(4-fluorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5155747.png)